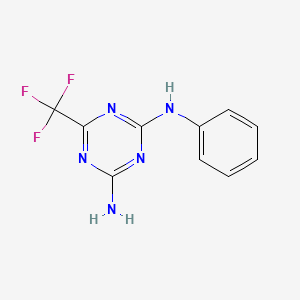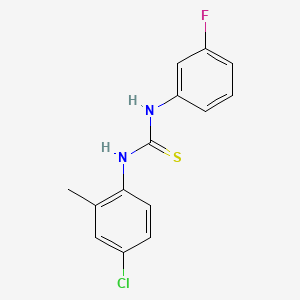
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as BMHPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMHPH is a hydrazone derivative of 2-hydroxy-2-phenylacetic acid, and it possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
作用機序
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammation. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
実験室実験の利点と制限
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide possesses several advantages for laboratory experiments, including its high purity and stability, and its ability to inhibit various signaling pathways involved in disease progression. However, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
将来の方向性
Future research on N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide should focus on elucidating its mechanism of action, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, further studies are needed to evaluate the efficacy and safety of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in various animal models and clinical trials. Finally, the potential use of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy and reduce potential toxicity.
合成法
The synthesis of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is a multi-step process that involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-hydroxy-2-phenylacetic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified through recrystallization using ethanol and water. The overall yield of N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide is approximately 70%, and the purity of the compound is confirmed through various spectroscopic techniques, including NMR and IR spectroscopy.
科学的研究の応用
N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, N'-(3-bromo-4-methoxybenzylidene)-2-hydroxy-2-phenylacetohydrazide has been shown to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-22-14-8-7-11(9-13(14)17)10-18-19-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHCPCRMXUIMRV-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)

![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)